molecular formula C19H19ClN2O2 B2771394 (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035001-30-8

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2771394
CAS RN: 2035001-30-8
M. Wt: 342.82
InChI Key: YSXLEVCDRJFCGH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one, also known as CEP-33779, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in the regulation of immune responses, inflammation, and cell survival. CEP-33779 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.

Mechanism of Action

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one inhibits the NF-κB pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. Specifically, this compound binds to the ATP-binding site of IKKβ, preventing its phosphorylation and subsequent activation of NF-κB. This leads to a decrease in the expression of NF-κB target genes involved in inflammation, cell survival, and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a broad range of biochemical and physiological effects. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory effects in various models of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects in models of multiple sclerosis and other neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is its specificity for the IKKβ subunit of the IKK complex, which is responsible for the activation of NF-κB. This allows for more targeted inhibition of the NF-κB pathway, reducing the potential for off-target effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one. One area of interest is the potential use of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another area of interest is the development of more potent and soluble derivatives of this compound. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential use in other diseases beyond cancer and inflammatory disorders.

Synthesis Methods

The synthesis of (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one involves several steps, starting from the reaction of 4-chloropyridine-3-carboxylic acid with 1,2-diaminopropane to form the intermediate 4-(3-aminopropyl)pyridine-3-carboxylic acid. This intermediate is then reacted with 4-(tert-butoxycarbonyl)piperidine-1-carboxylic acid to form the protected piperidine derivative. The protecting groups are then removed, and the resulting compound is reacted with 3-bromopropiophenone to form this compound.

Scientific Research Applications

(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB pathway activation has been linked to tumor growth, survival, and resistance to chemotherapy. This compound has shown promising results in preclinical studies as a potential anticancer agent, inhibiting tumor growth and inducing apoptosis in various cancer cell lines. In addition, this compound has been studied for its potential use in inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, as well as autoimmune diseases, such as multiple sclerosis.

properties

IUPAC Name

(E)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-17-14-21-11-8-18(17)24-16-9-12-22(13-10-16)19(23)7-6-15-4-2-1-3-5-15/h1-8,11,14,16H,9-10,12-13H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXLEVCDRJFCGH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.